molecular formula C10H8BrN B8266674 6-Bromo-8-methylisoquinoline

6-Bromo-8-methylisoquinoline

Cat. No.: B8266674
M. Wt: 222.08 g/mol
InChI Key: RODZYDRBNUXCMK-UHFFFAOYSA-N
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Description

6-Bromo-8-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methylisoquinoline typically involves the bromination of 8-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the isoquinoline ring. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide, to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation Products: Isoquinoline N-oxides.

    Reduction Products: 8-Methylisoquinoline.

Scientific Research Applications

6-Bromo-8-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylisoquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the isoquinoline ring can interact with biological targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific compound derived from this compound .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-8-methylisoquinoline is unique due to the combined presence of both the bromine atom and the methyl group, which confer distinct electronic and steric properties. These modifications enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

6-bromo-8-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODZYDRBNUXCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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